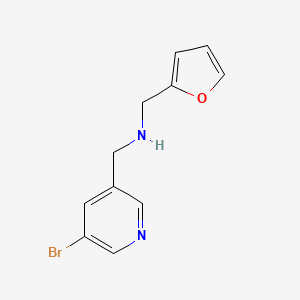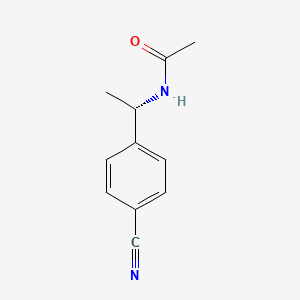![molecular formula C7H6N4O2 B1510950 3-Methyl-7-nitro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1214900-91-0](/img/structure/B1510950.png)
3-Methyl-7-nitro-[1,2,4]triazolo[4,3-a]pyridine
Descripción general
Descripción
“3-Methyl-7-nitro-[1,2,4]triazolo[4,3-a]pyridine” is a derivative of the triazole class of compounds . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives has been extensively studied . The synthetic methods reported provide access to a wide range of 1,2,4-triazole via multistep synthetic routes . For example, an efficient and convenient synthesis of [1,2,4]triazolo [4,3- a ]pyridines involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation .Molecular Structure Analysis
Triazole compounds, including “this compound”, have unique structural features that allow them to manifest substituents around a core scaffold in defined three-dimensional (3D) representations . This ability makes them a precise pharmacophore with a bioactive profile, as they can make specific interactions with different target receptors .Chemical Reactions Analysis
Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Mecanismo De Acción
The mechanism of action of triazole compounds is largely attributed to their ability to bind in the biological system with a variety of enzymes and receptors . This allows them to show versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Propiedades
IUPAC Name |
3-methyl-7-nitro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-5-8-9-7-4-6(11(12)13)2-3-10(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTGYMTUPCCBDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738646 | |
| Record name | 3-Methyl-7-nitro[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214900-91-0 | |
| Record name | 3-Methyl-7-nitro[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[2-[(5-bromo-2-pyridinyl)amino]ethyl]Phenol](/img/structure/B1510918.png)
![2-chloro-3-[2-(methoxymethyl)-1-pyrrolidinyl]Phenol](/img/structure/B1510922.png)


![3-Phenyl-2,8-diazaspiro[4.5]decan-1-one dihydrochloride](/img/structure/B1510936.png)
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-nitropropan-1-ol](/img/structure/B1510937.png)


![Methyl 4-(7-bromo-5-cyanobenzo[d]oxazol-2-yl)benzoate](/img/structure/B1510946.png)
![2-Chloro-3-[2-(hydroxymethyl)pyrrolidin-1-yl]phenol](/img/structure/B1510948.png)